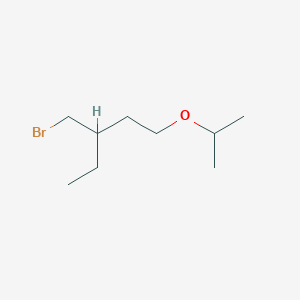

3-(Bromomethyl)-1-isopropoxypentane

Description

Contextualization within Halogenated Hydrocarbon and Ether Chemistry

Halogenated hydrocarbons, particularly alkyl bromides, are renowned for their utility as electrophiles in nucleophilic substitution reactions and as precursors for organometallic reagents. evitachem.com The carbon-bromine bond is polarized, with the carbon atom bearing a partial positive charge, making it susceptible to attack by nucleophiles. This reactivity is a cornerstone of organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Ethers, on the other hand, are generally characterized by their lack of reactivity, which makes them excellent solvents for many organic reactions. wisc.edu However, the ether linkage in 3-(Bromomethyl)-1-isopropoxypentane is not merely a passive component. Its presence can influence the molecule's polarity, solubility in organic solvents, and its conformational preferences, which can, in turn, affect the reactivity of the bromomethyl group.

Overview of Unique Structural Features and Synthetic Potential

The structure of this compound is distinguished by a branched pentane (B18724) skeleton with an isopropoxy group at the 1-position and a reactive bromomethyl group at the 3-position. This arrangement presents several intriguing possibilities for synthetic chemists. The primary nature of the alkyl bromide suggests that it would be highly amenable to S(_N)2 reactions, allowing for the introduction of a wide range of nucleophiles with minimal competing elimination reactions.

The presence of the ether functionality at a distance from the reactive center could be exploited in several ways. For instance, it could serve as a coordinating site for metal catalysts, thereby influencing the stereochemical outcome of reactions at the bromomethyl group. Furthermore, the isopropoxy group could be cleaved under specific acidic conditions, revealing a hydroxyl group that could be used for subsequent functionalization. researchgate.netyoutube.com The synthetic potential of this compound lies in its ability to act as a bifunctional building block, enabling the sequential or simultaneous introduction of different chemical moieties. A closely related compound, 3-(bromomethyl)-1-ethoxypentane, is noted for its utility as a synthetic intermediate in creating more complex molecules, particularly in pharmaceutical and materials science research. orgsyn.org

Historical Development of Related Alkyl Bromide Research

The study of alkyl bromides has a rich history that has profoundly shaped the course of organic chemistry. One of the most significant early developments was the Williamson ether synthesis, discovered by Alexander Williamson in the 1850s. This reaction, which involves the reaction of an alkoxide with a primary alkyl halide, provided a versatile method for the preparation of ethers and helped to establish the structural theory of organic compounds.

Another landmark in the history of alkyl halide chemistry was the development of the Grignard reaction by Victor Grignard in the early 20th century. This reaction, which involves the formation of an organomagnesium halide (a Grignard reagent) from an alkyl halide and magnesium metal, created a powerful tool for the formation of carbon-carbon bonds. The reactivity of alkyl bromides in forming these reagents has made them indispensable in the synthesis of a vast array of organic molecules.

While specific research on this compound is not extensively documented in historical literature, its synthesis and reactivity can be understood within the context of these foundational discoveries. The methods for its preparation would likely draw upon the principles of ether synthesis and the halogenation of alcohols or hydrocarbons, techniques that have been refined over more than a century of chemical research. lehigh.edu

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1482804-57-8 | C₉H₁₉BrO | 223.15 |

| 3-(Bromomethyl)-1-isopropoxy-3-methylpentane | 1482999-45-0 | C₁₀H₂₁BrO | 237.18 |

| 3-(Bromomethyl)pentane | 3814-34-4 | C₆H₁₃Br | 165.07 |

| 1-Bromo-3-(bromomethyl)pentane | Not Available | C₆H₁₂Br₂ | 243.97 orgsyn.org |

Table 2: Spectroscopic Data Interpretation for Related Structures

| Spectroscopy Type | Functional Group | Typical Chemical Shift / Absorption Range | Reference |

| ¹H NMR | R-CH₂-Br | 3.3 - 3.7 ppm | |

| ¹H NMR | R-O-CH(CH₃)₂ | ~3.6 ppm (septet), ~1.1 ppm (doublet) | |

| ¹³C NMR | R-CH₂-Br | 25 - 40 ppm | |

| IR Spectroscopy | C-Br Stretch | 515 - 690 cm⁻¹ | |

| IR Spectroscopy | C-O Stretch (Ether) | 1050 - 1150 cm⁻¹ |

Note: The spectroscopic data provided is based on typical ranges for the functional groups present and may not represent the exact values for this compound due to the lack of specific published data.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H19BrO |

|---|---|

Molecular Weight |

223.15 g/mol |

IUPAC Name |

3-(bromomethyl)-1-propan-2-yloxypentane |

InChI |

InChI=1S/C9H19BrO/c1-4-9(7-10)5-6-11-8(2)3/h8-9H,4-7H2,1-3H3 |

InChI Key |

AXUIMXPGJATFBE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCOC(C)C)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromomethyl 1 Isopropoxypentane

Retrosynthetic Analysis and Strategic Precursor Selection

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic route. ewadirect.comfiveable.me For 3-(Bromomethyl)-1-isopropoxypentane, the analysis reveals several potential disconnections.

A primary disconnection strategy involves the carbon-bromine (C-Br) bond and the carbon-oxygen (C-O) ether linkage. This suggests two main forward-synthesis approaches:

Approach A: Late-stage Bromination: This strategy focuses on first constructing the isopropoxy pentane (B18724) backbone and then introducing the bromine atom in a final step. A key precursor for this route would be 3-methyl-1-isopropoxypentane or 3-(hydroxymethyl)-1-isopropoxypentane.

Approach B: Ether Synthesis with a Brominated Precursor: This approach involves synthesizing the ether from an alcohol and a brominated alkyl halide. youtube.com A logical precursor pair would be 3-(bromomethyl)pentan-1-ol and an isopropyl halide, joined via a Williamson ether synthesis. youtube.commasterorganicchemistry.com

A deeper retrosynthetic cut could break down the pentane backbone itself, suggesting precursors for carbon-carbon bond-forming reactions, such as those involving Grignard reagents or alkylation of malonic esters. researchgate.netyoutube.com The choice of strategy depends on factors like precursor availability, reaction efficiency, and control over selectivity. youtube.com

Alkylation Approaches to the Pentane Backbone and Isopropoxy Moiety

Constructing the core structure of this compound involves forming the pentane chain and attaching the isopropoxy group.

Building the Pentane Backbone: Methods for creating substituted pentane frameworks are well-established. researchgate.netacs.org One could envision a strategy starting from a smaller fragment, such as a derivative of pentane-2,4-dione, which can be selectively alkylated at the C-3 position. researchgate.net Alternatively, organometallic approaches, for instance, using a propyl magnesium halide to open a substituted epoxide, could assemble the carbon skeleton.

Installation of the Isopropoxy Moiety: The isopropoxy group is an ether, and its synthesis is typically achieved through one of two primary methods:

Williamson Ether Synthesis: This classic SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com In one retrosynthetic scenario (Approach B), the sodium salt of 3-(bromomethyl)pentan-1-ol could be reacted with isopropyl bromide. For this to be effective, the reaction must favor SN2 over the competing E2 elimination, which is generally true when using primary alkyl halides. youtube.com

Alkoxymercuration-Demercuration: An alternative for forming ethers from alkenes involves alkoxymercuration. masterorganicchemistry.com If a suitable unsaturated precursor like 3-ethyl-pent-4-en-1-ol were available, it could be reacted with mercury(II) acetate (B1210297) in isopropanol (B130326), followed by demercuration with sodium borohydride (B1222165) to yield the corresponding ether. This method avoids the use of strong bases and is effective for creating more complex ethers. masterorganicchemistry.com

Direct Halogenation Strategies for Bromomethyl Group Installation

The introduction of the bromomethyl group is a critical transformation. Several direct halogenation methods are applicable, each with its own advantages and mechanistic pathways.

Radical Bromination Techniques

Free radical bromination is a powerful method for halogenating alkanes, particularly at positions that form stable radical intermediates. libretexts.org The reaction is typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN). wikipedia.org

For a precursor like 3-ethyl-1-isopropoxypentane, radical bromination would preferentially occur at the tertiary C-H bond at the 3-position due to the higher stability of the resulting tertiary radical compared to primary or secondary radicals. reddit.comreddit.com However, achieving selectivity for the methyl group to form the desired 3-(bromomethyl) product over the ethyl group can be challenging and may lead to a mixture of products. The presence of the ether oxygen can also influence the regioselectivity of the reaction. researchgate.net

Hydrobromination of Unsaturated Precursors

If the synthesis plan generates an unsaturated precursor, such as 3-ethyl-1-isopropoxy-pent-2-ene, hydrobromination could be employed. The addition of hydrogen bromide (HBr) across a double bond is a fundamental reaction in organic synthesis. ausetute.com.au

The regioselectivity of this addition is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon with more hydrogen atoms, while the bromide adds to the more substituted carbon, proceeding through the most stable carbocation intermediate. ausetute.com.au For an alkene precursor, this would likely lead to the bromine being installed at an internal position rather than on the terminal methyl group. To achieve anti-Markovnikov addition, where the bromine adds to the less substituted carbon, a radical addition mechanism is required, typically initiated by peroxides. youtube.com

Reagent-Controlled Bromination (e.g., N-Bromosuccinimide mediated processes)

N-Bromosuccinimide (NBS) is a versatile and highly selective reagent for bromination, particularly at allylic and benzylic positions. wikipedia.orgorganic-chemistry.orgnih.gov It serves as a source of bromine radicals (Br•) at a low and constant concentration, which minimizes side reactions. libretexts.orgwikipedia.org

The most relevant application of NBS for synthesizing the target compound is the Wohl-Ziegler reaction, which is the allylic bromination of alkenes. wikipedia.orgacs.org If a precursor containing an allylic methyl group, such as 3-ethylidene-1-isopropoxypentane, were synthesized, reaction with NBS in a non-polar solvent like carbon tetrachloride (CCl₄) with a radical initiator would selectively brominate the methyl group. wikipedia.orgorgsyn.org

| Method | Typical Reagents | Key Precursor Type | Primary Advantage | Potential Challenge |

|---|---|---|---|---|

| Radical Bromination | Br₂, light/heat | Saturated Alkane | Direct C-H functionalization | Low regioselectivity, potential for over-halogenation. reddit.com |

| Hydrobromination (Markovnikov) | HBr | Unsaturated Alkene | High regioselectivity for specific isomers. ausetute.com.au | Incorrect regiochemistry for the target molecule. |

| Hydrobromination (Anti-Markovnikov) | HBr, Peroxides | Unsaturated Alkene | Access to terminal bromides. youtube.com | Requires a terminal alkene precursor. |

| NBS Bromination (Wohl-Ziegler) | NBS, AIBN/light, CCl₄ | Allylic Alkene | High selectivity for allylic positions, controlled Br₂ concentration. libretexts.orgwikipedia.org | Requires synthesis of a specific unsaturated precursor. |

Stereoselective and Regioselective Considerations in Synthesis

Regioselectivity: Regioselectivity—the control over which position of a molecule reacts—is a central theme in the synthesis of this compound.

In Halogenation: As discussed, radical bromination tends to favor substitution at the most stable radical position (tertiary > secondary > primary). reddit.comreddit.com Therefore, to selectively brominate the methyl group, a strategy that activates this specific position, such as an allylic bromination with NBS, is superior to direct radical bromination of the saturated backbone. rsc.org

In Ether Cleavage/Formation: During ether synthesis or potential acidic cleavage, the regioselectivity is also critical. In the acidic cleavage of ethers, the halide nucleophile typically attacks the less sterically hindered carbon. libretexts.org Conversely, in a Williamson ether synthesis, the reaction is most efficient with a primary alkyl halide to avoid elimination side reactions. youtube.commasterorganicchemistry.com

Stereoselectivity: The target molecule possesses a chiral center at the C-3 position. If an enantiomerically pure product is desired, stereoselective methods must be employed. youtube.com

Optimization of Reaction Conditions, Yields, and Purity

The synthesis of this compound, while not extensively documented in dedicated literature, can be effectively achieved through established synthetic routes, most notably the Williamson ether synthesis. The optimization of this method is critical to maximize yield and ensure the high purity of the final product. This involves a systematic investigation of various reaction parameters, including the choice of reagents, solvent, temperature, and catalysts.

The most plausible synthetic strategy involves the reaction of a suitable precursor, such as 3-(hydroxymethyl)pentyl bromide or, more likely, the etherification of 3-(bromomethyl)pentan-1-ol with an isopropoxide source. The latter approach, a classic Williamson ether synthesis, involves the deprotonation of isopropanol to form a potent isopropoxide nucleophile, which then displaces the bromide ion from the primary alkyl halide.

Detailed Research Findings

The efficiency of the Williamson ether synthesis is highly dependent on the reaction conditions. Key factors that are typically optimized include the base-solvent system, temperature, reaction time, and the use of catalysts.

Influence of Base and Solvent on Reaction Outcome:

The choice of base and solvent is paramount in the Williamson ether synthesis to ensure the efficient formation of the alkoxide and to facilitate the subsequent nucleophilic substitution. Strong bases are required to deprotonate the alcohol, and polar aprotic solvents are generally preferred as they solvate the cation without strongly solvating the nucleophilic alkoxide, thus enhancing its reactivity. numberanalytics.com

For the synthesis of this compound from 3-(bromomethyl)pentan-1-ol and isopropanol, various base-solvent combinations can be considered. The following table illustrates the expected impact of different systems on the reaction yield, based on general principles of the Williamson ether synthesis.

Table 1: Effect of Base and Solvent on the Yield of this compound

| Base | Solvent | Expected Yield (%) | Remarks |

| Sodium Hydride (NaH) | Dimethylformamide (DMF) | 85-95 | NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol. DMF is an excellent polar aprotic solvent that promotes S(_N)2 reactions. |

| Potassium tert-butoxide (KOtBu) | Dimethyl Sulfoxide (DMSO) | 80-90 | KOtBu is a strong, sterically hindered base. DMSO is a highly polar aprotic solvent that can significantly accelerate S(_N)2 reactions. |

| Sodium Hydroxide (B78521) (NaOH) | Isopropanol/Water | 40-60 | NaOH is a less expensive but weaker base in this context. The presence of water, a protic solvent, can solvate the alkoxide and reduce its nucleophilicity, and may also lead to side reactions like hydrolysis of the alkyl bromide. |

| Potassium Carbonate (K(_2)CO(_3)) | Acetone | 50-70 | A weaker base that can be effective, often requiring higher temperatures and longer reaction times. Acetone is a less polar aprotic solvent. |

Temperature and Reaction Time Optimization:

The optimal temperature is typically determined empirically, often starting at room temperature and gradually increasing until a reasonable reaction rate is achieved, as monitored by techniques such as Thin Layer Chromatography (TLC).

Table 2: Influence of Temperature and Time on Yield and Purity

| Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Expected Purity (%) | Notes |

| 25 (Room Temp.) | 24-48 | 60-70 | >95 | The reaction is slow but highly selective, minimizing side products. |

| 50 | 8-12 | 80-90 | 90-95 | A good balance between reaction rate and selectivity. |

| 80 | 2-4 | >90 | 80-85 | Faster reaction, but increased risk of elimination and other side reactions, leading to lower purity. |

| 100 | 1-2 | 85-90 | <80 | At higher temperatures, the formation of byproducts is more significant, complicating purification. |

Role of Catalysts and Additives:

To enhance the reaction rate, especially under milder conditions, phase-transfer catalysts (PTCs) or certain additives can be employed. PTCs, such as tetrabutylammonium (B224687) bromide (TBAB) or 18-crown-6, are particularly useful in biphasic systems (e.g., aqueous NaOH and an organic solvent) by transporting the alkoxide ion into the organic phase where the reaction occurs. utahtech.edu

The addition of a catalytic amount of an iodide salt, such as sodium or potassium iodide (the Finkelstein reaction), can also accelerate the reaction. The iodide ion is a better nucleophile and leaving group than bromide. It can transiently replace the bromide on the alkyl chain, and the resulting iodo-intermediate reacts faster with the alkoxide. researchgate.net

Table 3: Effect of Catalysts on Reaction Efficiency

| Catalyst/Additive | Conditions | Expected Outcome |

| Tetrabutylammonium Bromide (TBAB) | NaOH, Toluene/Water, 70°C | Increased yield (to ~70-80%) and faster reaction in a biphasic system. |

| 18-Crown-6 | K(_2)CO(_3), Acetonitrile, 50°C | Enhanced nucleophilicity of the potassium isopropoxide, leading to higher yields and shorter reaction times. |

| Sodium Iodide (NaI) | NaH, THF, 40°C | Catalytic amounts can significantly increase the reaction rate, allowing for lower reaction temperatures and improved selectivity. |

Yield and Purity Enhancement:

To achieve the highest possible yield and purity, a combination of the optimized parameters should be employed. A typical high-yield procedure would involve the slow addition of 3-(bromomethyl)pentan-1-ol to a solution of sodium isopropoxide (pre-formed from isopropanol and sodium hydride) in anhydrous DMF at a controlled temperature, likely between 50-60°C. The reaction progress would be monitored by TLC until the starting material is consumed.

Following the reaction, a careful work-up procedure is necessary to remove unreacted starting materials, salts, and the solvent. This typically involves quenching the reaction with water, followed by extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), washing the organic layer with brine, and drying over an anhydrous salt like magnesium sulfate.

Final purification of this compound would likely be achieved by fractional distillation under reduced pressure to separate the product from any non-volatile impurities and byproducts with different boiling points. For very high purity requirements, column chromatography on silica (B1680970) gel could also be employed.

Chemical Reactivity and Transformation Pathways of 3 Bromomethyl 1 Isopropoxypentane

Elimination Reactions to Form Unsaturated Derivatives

In competition with nucleophilic substitution, 3-(bromomethyl)-1-isopropoxypentane can undergo elimination reactions, where a molecule of HBr is removed to form an alkene. chemistry.coach

Elimination reactions can also proceed through two main mechanistic pathways: E1 (elimination, unimolecular) and E2 (elimination, bimolecular). iitk.ac.in

The E1 mechanism is a two-step process that begins with the formation of a carbocation, the same intermediate as in the SN1 pathway. masterorganicchemistry.com A weak base then removes a proton from an adjacent carbon to form the double bond. masterorganicchemistry.com As with the SN1 reaction, the E1 pathway is unlikely for this compound due to the high energy of the primary carbocation that would need to form. libretexts.org

The E2 mechanism is a concerted, one-step reaction where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously, forming a double bond. iitk.ac.in This pathway requires a specific anti-periplanar arrangement of the proton to be removed and the leaving group. mdpi.com The E2 reaction is favored by strong, often bulky, bases. chemistry.coach For this compound, an E2 reaction would lead to the formation of 3-ethyl-4-isopropoxybut-1-ene.

The competition between SN2 and E2 reactions is a critical consideration. For a primary alkyl halide like this compound, SN2 is generally favored with good nucleophiles that are also weak bases (e.g., I⁻, Br⁻, RS⁻). youtube.com However, when strong, sterically hindered bases (e.g., potassium tert-butoxide) are used, the E2 pathway becomes more prominent. chemistry.coach

Radical Reactions and Homolytic Cleavage Processes

The carbon-bromine bond in this compound can undergo homolytic cleavage when subjected to radical initiators (e.g., peroxides) or UV light. This process generates a primary alkyl radical, which can then participate in various radical transformations.

Atom Transfer Radical Addition (ATRA) is an atom-economical method for forming carbon-carbon and carbon-halogen bonds simultaneously. nih.gov In this process, the radical generated from this compound can add across the double bond of an alkene. This addition is often initiated by a photocatalyst under visible light irradiation. nih.govchemrxiv.org The resulting radical intermediate then abstracts a halogen atom from another molecule of the starting alkyl halide to propagate the radical chain, yielding the final product. This method allows for the efficient functionalization of olefins. nih.gov

The 3-(isopropoxymethyl)pentyl radical, once formed, has the potential to act as an initiator for radical polymerization reactions. By adding to a molecule of a vinyl monomer (e.g., styrene, acrylates), it can generate a new radical species that subsequently adds to another monomer unit, propagating a polymer chain. While theoretically possible, the specific efficiency and utility of this compound as a polymerization initiator would require experimental validation.

Organometallic Reactions and Cross-Coupling Methodologies

Alkyl halides are crucial precursors for the formation of organometallic reagents, which are highly valuable in synthetic organic chemistry for constructing new carbon-carbon bonds.

Grignard Reagent : this compound can react with magnesium metal in an anhydrous ether solvent, such as diethyl ether (Et2O) or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, 3-(isopropoxymethyl)pentylmagnesium bromide. mnstate.eduwikipedia.org This reaction involves the oxidative insertion of magnesium into the C-Br bond and requires strict exclusion of water and air, as Grignard reagents are strong bases that are readily destroyed by protic compounds. mnstate.edusigmaaldrich.comlibretexts.org

Reaction : R-Br + Mg → R-MgBr (where R = 3-(isopropoxymethyl)pentyl)

Organolithium Reagent : Similarly, an organolithium reagent can be prepared by reacting this compound with two equivalents of lithium metal. libretexts.orgmasterorganicchemistry.com This reaction is typically carried out in a non-polar solvent like pentane (B18724) or hexane. masterorganicchemistry.com The resulting organolithium compound is a potent nucleophile and an even stronger base than its Grignard counterpart. libretexts.org

These organometallic reagents function as powerful carbon nucleophiles (carbanions) and are widely used to react with electrophiles like aldehydes, ketones, and esters. mnstate.edulibretexts.org

The organometallic reagents derived from this compound can be employed in transition-metal-catalyzed cross-coupling reactions to form new C-C bonds. For instance, the Grignard reagent can participate in Kumada coupling, where it reacts with an organic halide in the presence of a palladium or nickel catalyst. youtube.comgoogle.com These reactions are fundamental in modern synthesis for constructing complex molecular architectures from simpler fragments. google.com

Palladium- or Nickel-Catalyzed Coupling Reactions

The carbon-bromine bond in this compound serves as a key functional handle for the construction of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. Both palladium and nickel complexes are highly effective catalysts for activating such alkyl halides, enabling their participation in a variety of transformative coupling processes. nih.govnih.gov The general mechanism for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

In a typical palladium-catalyzed process, the active Pd(0) catalyst undergoes oxidative addition to the C(sp³)–Br bond of this compound to form a Pd(II) intermediate. pitt.edu This step is often the rate-limiting step for alkyl halides. The choice of phosphine (B1218219) ligands is crucial for the success of these couplings, with bulky, electron-rich trialkylphosphines often being employed to promote the reactivity of the palladium center. nih.gov Following oxidative addition, a transmetalation step occurs with an organometallic reagent (e.g., organoboranes in Suzuki coupling, organotins in Stille coupling, or organozincs in Negishi coupling), transferring the organic group to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst. libretexts.org

Nickel-catalyzed couplings offer a powerful alternative, often providing complementary reactivity to palladium. nih.gov Nickel catalysts are particularly effective for coupling unactivated alkyl halides. acs.org The catalytic cycle for nickel can involve Ni(I)/Ni(III) or Ni(0)/Ni(II) pathways. chemrxiv.orgchemrxiv.org In many cases, nickel catalysis can be more cost-effective and can facilitate reactions with a broader range of electrophiles and nucleophiles. researchgate.netnih.gov For this compound, a primary alkyl bromide, both palladium and nickel catalysts would be expected to facilitate its coupling with a variety of partners, including arylboronic acids, terminal alkynes, and organozinc reagents.

The table below summarizes expected outcomes for the cross-coupling of this compound with various coupling partners, based on established palladium and nickel-catalyzed methodologies.

| Catalyst System | Coupling Partner | Product Type | Expected Yield |

| Pd(OAc)₂ / P(t-Bu)₃ | Phenylboronic acid | 3-(Phenylmethyl)-1-isopropoxypentane | High |

| NiCl₂(dppp) | Phenylacetylene | 3-(Prop-2-yn-1-ylmethyl)-1-isopropoxypentane | Moderate to High |

| Pd₂(dba)₃ / XPhos | Zinc-phenyl reagent | 3-(Phenylmethyl)-1-isopropoxypentane | High |

| NiBr₂·glyme / dtbbpy | 4-Chloropyridine | 3-((4-Pyridinyl)methyl)-1-isopropoxypentane | Moderate |

This table presents hypothetical data based on typical yields for similar substrates in the cited literature.

Comparative Reactivity Studies with Analogous Halogenated Pentanes and Isopropoxy Ethers

The reactivity of this compound in nucleophilic substitution and elimination reactions is influenced by both the nature of the halogen and the presence of the isopropoxy ether functionality. A comparative analysis with analogous halogenated pentanes and other isopropoxy ethers provides valuable insights into these structure-reactivity relationships.

In comparison to other halogenated pentanes, the reactivity of the C-X bond generally follows the order I > Br > Cl > F for nucleophilic substitution, reflecting the bond strength and leaving group ability of the halide. pitt.edu Therefore, 3-(iodomethyl)-1-isopropoxypentane would be expected to be more reactive than its bromo- and chloro-analogs in SN2 reactions.

The position of the halogen on the pentane chain also significantly impacts reactivity. As a primary alkyl bromide, this compound is well-suited for SN2 reactions. In contrast, a secondary analog such as 3-bromopentane (B47287) would be more sterically hindered, leading to a slower SN2 reaction rate and an increased likelihood of E2 elimination. A tertiary analog like 3-bromo-3-methylpentane (B1594764) would be highly prone to elimination and would likely react via an SN1 mechanism under appropriate conditions due to the formation of a stable tertiary carbocation.

The presence of the isopropoxy group in this compound can influence its reactivity in several ways. The ether oxygen is generally unreactive towards many reagents, making ethers common solvents for chemical reactions. libretexts.org However, under strongly acidic conditions, the ether linkage can be cleaved. libretexts.orglibretexts.org The isopropoxy group is an electron-withdrawing group, which can have a modest effect on the reactivity of the nearby C-Br bond.

Compared to a simple alkyl bromide like 1-bromopentane, the presence of the ether functionality in this compound may slightly decrease the rate of SN2 reactions due to its steric bulk and inductive effects. However, this effect is generally small.

The following table provides a comparative overview of the expected relative reactivity of this compound and its analogs in a model SN2 reaction with a common nucleophile.

| Compound | Halogen Type | Steric Hindrance | Relative Reactivity (S |

| 1-Iodopentane | Primary | Low | Very High |

| 1-Bromopentane | Primary | Low | High |

| This compound | Primary | Moderate | High |

| 3-Bromopentane | Secondary | Moderate | Moderate |

| 1-Chloropentane | Primary | Low | Moderate |

| 3-(Bromomethyl)-3-chloropentane nih.gov | Primary | High | Low |

This table presents a qualitative comparison based on established principles of chemical reactivity.

Derivatives and Advanced Synthetic Intermediates Derived from 3 Bromomethyl 1 Isopropoxypentane

Synthesis of Polyfunctionalized Alkanes

The carbon-bromine bond in 3-(Bromomethyl)-1-isopropoxypentane is susceptible to cleavage by a wide range of nucleophiles, enabling the introduction of various functional groups to the pentane (B18724) backbone. This reactivity is characteristic of primary alkyl halides, which are well-suited for S_N2 reactions. lumenlearning.com

Detailed Research Findings:

The reaction of this compound with nucleophiles such as cyanide, azide (B81097), or thiolates can lead to the formation of nitriles, azides, and thioethers, respectively. These transformations introduce new functionalities that can be further elaborated. For instance, the resulting nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine, significantly increasing the molecular complexity. Similarly, the azide can be reduced to a primary amine or participate in cycloaddition reactions.

The functionalization of alkanes is a significant area of research, aiming to convert simple hydrocarbons into more valuable products. wiley.comexlibrisgroup.comcoopbrebeuf.com While direct functionalization of the alkane chain of this compound would be challenging, the bromomethyl group provides a reliable handle for introducing diverse functionalities. For example, free-radical bromination is a known method for installing a bromine atom onto an unreactive alkane, which can then undergo further reactions. masterorganicchemistry.com In the case of this compound, the existing bromo- a key reactive site.

Below is a representative table of potential polyfunctionalized alkanes that could be synthesized from this compound, based on known reactions of primary alkyl bromides.

| Nucleophile | Reagent Example | Product Structure | Product Name |

| Cyanide | Sodium Cyanide (NaCN) | NC-CH₂-CH(CH₂CH₃)CH₂CH₂-O-CH(CH₃)₂ | 4-(Isopropoxymethyl)-2-ethylpentanenitrile |

| Azide | Sodium Azide (NaN₃) | N₃-CH₂-CH(CH₂CH₃)CH₂CH₂-O-CH(CH₃)₂ | 1-Azido-3-(isopropoxymethyl)-2-ethylpentane |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Ph-S-CH₂-CH(CH₂CH₃)CH₂CH₂-O-CH(CH₃)₂ | 3-(Isopropoxymethyl)-1-(phenylthio)pentane |

| Malonic Ester Enolate | Diethyl Malonate, NaOEt | (EtOOC)₂CH-CH₂-CH(CH₂CH₃)CH₂CH₂-O-CH(CH₃)₂ | Diethyl 2-(2-ethyl-4-isopropoxybutyl)malonate |

This table presents postulated products based on established reactivity patterns of primary alkyl halides.

Preparation of Complex Ethers and Alcohols

The electrophilic nature of the bromomethyl group in this compound makes it an ideal partner in the Williamson ether synthesis for the preparation of more complex, unsymmetrical ethers. masterorganicchemistry.comyoutube.com This reaction involves the S_N2 displacement of the bromide by an alkoxide nucleophile.

Furthermore, the bromide can be displaced by hydroxide (B78521) or a protected hydroxide equivalent to yield the corresponding alcohol. The synthesis of complex alcohols can also be achieved through a multi-step sequence involving the conversion of the alkyl bromide to a Grignard reagent, which can then react with various carbonyl compounds. byjus.comyoutube.combccollege.ac.in

Detailed Research Findings:

For the synthesis of complex ethers, an alcohol of choice can be deprotonated with a strong base like sodium hydride to form the corresponding alkoxide. youtube.com This alkoxide can then react with this compound to form a new ether linkage. The reaction is generally efficient for primary alkyl halides. masterorganicchemistry.com

To prepare the corresponding alcohol, 3-(hydroxymethyl)-1-isopropoxypentane, the parent compound could be treated with a hydroxide source, such as aqueous sodium hydroxide, although elimination reactions could be a competing pathway. A more controlled approach would involve reaction with acetate (B1210297) followed by hydrolysis.

The following table illustrates representative examples of complex ethers and alcohols that could be synthesized from this compound.

| Reagent | Product Structure | Product Class | Synthetic Method |

| Sodium Ethoxide | CH₃CH₂-O-CH₂-CH(CH₂CH₃)CH₂CH₂-O-CH(CH₃)₂ | Complex Ether | Williamson Ether Synthesis |

| Sodium tert-Butoxide | (t-Bu)-O-CH₂-CH(CH₂CH₃)CH₂CH₂-O-CH(CH₃)₂ | Complex Ether | Williamson Ether Synthesis |

| Sodium Hydroxide | HO-CH₂-CH(CH₂CH₃)CH₂CH₂-O-CH(CH₃)₂ | Alcohol | Nucleophilic Substitution |

| 1. Mg, THF; 2. Formaldehyde | HO-CH₂-CH₂-CH(CH₂CH₃)CH₂CH₂-O-CH(CH₃)₂ | Alcohol | Grignard Reaction |

This table presents postulated products based on established synthetic methodologies.

Construction of Carbocyclic and Heterocyclic Ring Systems via Cyclization

Intramolecular reactions of derivatives of this compound offer a pathway to various carbocyclic and heterocyclic structures. By introducing a nucleophilic center elsewhere in the molecule, an intramolecular S_N2 reaction can lead to ring formation.

Detailed Research Findings:

For the synthesis of carbocycles, the bromoether could first be converted to a longer chain containing a terminal nucleophile. For example, reaction with the enolate of a β-keto ester, followed by hydrolysis and decarboxylation, would yield a ketone. Subsequent formation of an enolate from this ketone could then lead to an intramolecular cyclization to form a cyclopentane (B165970) or cyclohexane (B81311) derivative. The formation of small-ring carbocycles can be achieved through intramolecular oxidative coupling of bis-enolates derived from α,ω-diesters. acs.org

Heterocyclic synthesis is a vast field of organic chemistry, with numerous methods for ring construction. sci-hub.se For instance, if the isopropoxy group were to be cleaved and replaced with a nitrogen- or sulfur-containing nucleophile, subsequent intramolecular cyclization onto the bromomethyl group could yield heterocycles like piperidines or thianes. Palladium-catalyzed intramolecular cyclization reactions are also powerful tools for the synthesis of medium-sized heterocycles. nih.gov

The following table provides representative examples of potential cyclization reactions.

| Cyclization Precursor (Derived from the title compound) | Ring System Formed | Type of Cyclization |

| 7-Bromo-5-(isopropoxymethyl)heptan-2-one | Substituted Cyclohexanone | Intramolecular Alkylation |

| 2-(2-Ethyl-4-isopropoxybutyl)malonic acid | Substituted Cyclopentanone | Intramolecular Alkylation (after conversion) |

| 6-Bromo-4-(isopropoxymethyl)-N-tosylhexan-1-amine | N-Tosyl-3-(isopropoxymethyl)piperidine | Intramolecular Amination |

This table presents postulated cyclization products based on known synthetic strategies.

Advanced Spectroscopic and Analytical Methodologies in Research on 3 Bromomethyl 1 Isopropoxypentane

Utilization of High-Resolution NMR Spectroscopy for Mechanistic Elucidation and Complex Mixture Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 3-(Bromomethyl)-1-isopropoxypentane and for studying reaction mechanisms involving this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns (multiplicity), and integration of the signals allow for the assignment of each proton in the molecule. The proton on the carbon bearing the bromine atom is expected to appear at a distinct downfield chemical shift due to the deshielding effect of the electronegative bromine atom. Similarly, the protons of the isopropoxy group and the pentane (B18724) backbone will have characteristic chemical shifts and coupling patterns, which can be predicted based on established increments and databases.

¹³C NMR spectroscopy complements the proton NMR data by providing information on the carbon skeleton. rigaku.comlibretexts.org The carbon atom attached to the bromine will exhibit a signal at a lower field compared to other sp³ hybridized carbons in the molecule due to the halogen's electronegativity. docbrown.info The chemical shifts of the carbons in the isopropoxy group and the pentane chain can also be predicted and are sensitive to their local electronic and steric environments. oregonstate.eduwisc.eduscribd.com The number of unique signals in the ¹³C NMR spectrum confirms the symmetry of the molecule. rigaku.com

The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of similar structural motifs found in bromoalkanes and ethers.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| CH₃ (isopropoxy) | ~1.1 | Doublet |

| CH (isopropoxy) | ~3.6 | Septet |

| O-CH₂ | ~3.4 | Triplet |

| CH₂ (pentane chain) | ~1.5 | Multiplet |

| CH (pentane backbone) | ~1.8 | Multiplet |

| CH₂-Br | ~3.3 | Doublet |

| CH₃ (pentane chain) | ~0.9 | Triplet |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| CH₃ (isopropoxy) | ~22 |

| CH (isopropoxy) | ~70 |

| O-CH₂ | ~70 |

| CH₂ (pentane chain) | ~30-40 |

| CH (pentane backbone) | ~40-50 |

| CH₂-Br | ~35-45 |

| CH₃ (pentane chain) | ~14 |

In mechanistic studies, NMR can be used to monitor the progress of reactions involving this compound. By taking spectra at different time points, the disappearance of reactant signals and the appearance of product signals can be quantified. Furthermore, the detection and characterization of reaction intermediates, although often challenging due to their low concentration and short lifetimes, can sometimes be achieved using specialized NMR techniques or by running reactions at low temperatures to slow down the process.

Mass Spectrometry Techniques for Identification of Reaction Intermediates and Products

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. youtube.comscribd.com For this compound, electron ionization (EI) mass spectrometry would be a common method for analysis.

A key feature in the mass spectrum of a bromine-containing compound is the presence of isotopic peaks for any fragment containing a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.7% and 49.3%, respectively). This results in a characteristic M and M+2 pattern, where two peaks of almost equal intensity are separated by two mass-to-charge units (m/z). nih.govacs.org

The fragmentation of this compound under EI conditions would likely proceed through several pathways. Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) is a common fragmentation pathway for ethers, leading to the formation of stable oxonium ions. Cleavage of the carbon-bromine bond is also expected, resulting in the loss of a bromine radical. The fragmentation pattern provides a fingerprint that can be used to identify the compound and distinguish it from its isomers.

Table 3: Predicted Key Mass Spectral Fragments for this compound

| m/z | Possible Fragment Ion | Comments |

| 236/238 | [C₁₀H₂₁BrO]⁺ | Molecular ion (M⁺) showing the characteristic 1:1 ratio for bromine isotopes. |

| 157 | [C₁₀H₂₁O]⁺ | Loss of Br radical. |

| 101 | [C₆H₁₃O]⁺ | Alpha-cleavage, loss of C₄H₈Br radical. |

| 59 | [C₃H₇O]⁺ | Isopropoxy cation from cleavage of the ether bond. |

| 43 | [C₃H₇]⁺ | Isopropyl cation. |

In the context of reaction monitoring, mass spectrometry is highly sensitive and can be used to detect and identify reaction products and, in some cases, transient intermediates. nih.govacs.org Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful for separating complex mixtures and identifying the components.

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Functional Group Transformations

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and its conformational isomers.

In the IR spectrum of this compound, characteristic absorption bands for the C-O-C ether linkage and the C-Br bond would be expected. The C-O-C stretching vibration typically appears as a strong band in the region of 1260-1000 cm⁻¹. The C-Br stretching vibration is found at lower wavenumbers, typically in the range of 680-515 cm⁻¹. The presence of these bands provides clear evidence for the ether and bromoalkane functionalities.

Raman spectroscopy offers complementary information. While C-O-C stretches are also observable, the C-Br stretch is often more prominent in the Raman spectrum. Furthermore, the hydrocarbon backbone vibrations are typically strong in the Raman spectrum, providing insights into the conformational state of the pentane chain.

The pentane backbone of this compound can exist in various conformations due to rotation around the C-C single bonds. youtube.comwikipedia.orgfccc.eduresearchgate.net These different conformers (e.g., anti, gauche) will have slightly different vibrational frequencies. By analyzing the vibrational spectra, potentially with the aid of computational chemistry to predict the spectra of different conformers, it is possible to gain information about the conformational preferences of the molecule in different states (e.g., liquid, solution).

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C-H (alkane) | Stretching | 2850-3000 |

| C-O-C (ether) | Asymmetric Stretching | 1260-1000 |

| C-Br (bromoalkane) | Stretching | 680-515 |

During chemical reactions, vibrational spectroscopy can be used to monitor the transformation of functional groups. For example, the disappearance of the C-Br stretching band and the appearance of new bands would indicate a reaction at the bromomethyl group.

X-ray Crystallography of Derivatives for Absolute Stereochemistry and Intermolecular Interactions

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and stereochemistry. rigaku.comyoutube.com While obtaining suitable single crystals of an oily substance like this compound can be challenging, it is often possible to prepare solid derivatives that are more amenable to crystallization.

If this compound were chiral, for instance, due to its synthesis from a chiral precursor, determining its absolute stereochemistry would be crucial. X-ray crystallography of a derivative containing a heavy atom (in this case, the bromine atom is already present) allows for the determination of the absolute configuration using anomalous dispersion effects.

The crystal structure of a derivative would also reveal detailed information about intermolecular interactions in the solid state. These can include van der Waals forces, dipole-dipole interactions, and potentially weaker interactions like halogen bonding, where the bromine atom acts as an electrophilic region and interacts with a nucleophilic atom on an adjacent molecule. rsc.org Understanding these interactions is important for comprehending the physical properties of the compound, such as its melting point and solubility.

Although no specific crystal structure of a this compound derivative is currently available in open literature, the principles of small-molecule X-ray crystallography are well-established and would be directly applicable to such a study. researchgate.net The analysis would provide an unambiguous depiction of the molecular geometry and packing in the solid state.

Theoretical and Computational Investigations of 3 Bromomethyl 1 Isopropoxypentane

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, which are numerical solutions to the Schrödinger equation, form the bedrock of modern computational chemistry. ornl.gov These first-principles methods allow for the detailed examination of a molecule's electronic structure and energetics without the need for empirical parameters, offering a powerful tool for speculative studies of chemical systems. ornl.gov For 3-(bromomethyl)-1-isopropoxypentane, methods like Density Functional Theory (DFT) and Hartree-Fock theory can be employed to approximate solutions to the many-electron problem, providing a balance between computational cost and accuracy. nih.gov

A fundamental aspect of these calculations is the determination of relative energies between different chemical states, which can differ in their three-dimensional structure. nih.gov This allows for the exploration of the potential energy surface of the molecule, identifying stable conformations and the energy barriers between them.

Conformational Analysis and Stability

The flexible nature of this compound, with its rotatable single bonds, gives rise to a multitude of possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformers, which are the ones that exist at energy minima on the potential energy surface. The relative stability of these conformers is determined by a combination of steric and electronic effects.

For instance, the rotation around the C-C and C-O bonds will lead to various staggered and eclipsed conformations. It is expected that conformers minimizing steric hindrance between the bulky isopropoxy group, the bromomethyl group, and the pentane (B18724) chain will be the most stable. Quantum chemical calculations can precisely quantify the energy differences between these conformers, providing a detailed picture of the conformational landscape.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.00 |

| Gauche 1 | 60° | 0.85 |

| Gauche 2 | -60° | 0.85 |

| Eclipsed 1 | 0° | 4.50 |

| Eclipsed 2 | 120° | 3.80 |

Note: This table is a hypothetical representation based on general principles of conformational analysis and is not derived from specific experimental or computational data for this molecule.

Frontier Molecular Orbital Theory (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory that simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The interaction between the HOMO of one molecule and the LUMO of another is a key factor in determining the feasibility and outcome of a chemical reaction. numberanalytics.com

For this compound, the HOMO is likely to be localized on the oxygen and bromine atoms, which possess lone pairs of electrons. The LUMO, on the other hand, is expected to be centered on the antibonding σ* orbital of the C-Br bond. The energy gap between the HOMO and LUMO is a measure of the molecule's reactivity; a smaller gap indicates a more reactive molecule. numberanalytics.com FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. For example, a nucleophile would preferentially attack the carbon atom of the C-Br bond, which corresponds to the location of the LUMO. youtube.com

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -9.8 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 11.0 |

Note: These values are hypothetical and serve to illustrate the concepts of FMO theory.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed modeling of reaction pathways, providing insights into the mechanisms of chemical transformations. nih.gov By mapping the potential energy surface, it is possible to identify the transition states that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, which is a crucial factor in determining the reaction rate.

Prediction of Reactivity and Selectivity in Nucleophilic Substitutions and Eliminations

This compound is susceptible to both nucleophilic substitution (SN2) and elimination (E2) reactions. Computational modeling can predict the preferred reaction pathway under different conditions.

In a nucleophilic substitution reaction, a nucleophile attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide ion. nih.gov The stereochemistry of this reaction, whether it proceeds with inversion or retention of configuration, can be determined by modeling the transition state. pressbooks.pub

Elimination reactions, in contrast, involve the removal of a proton from a carbon atom adjacent to the C-Br bond, leading to the formation of an alkene. libretexts.org Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product, can be rationalized through computational analysis of the transition state energies for the formation of different alkene isomers. libretexts.org

Simulation of Radical Reaction Mechanisms

Beyond ionic reactions, the behavior of this compound in radical reactions can also be simulated. Homolytic cleavage of the C-Br bond can generate a primary alkyl radical. The stability and subsequent reactions of this radical intermediate, such as hydrogen abstraction or rearrangement, can be investigated using computational methods. These simulations can provide valuable information on the potential for this compound to participate in radical polymerization or other radical-mediated processes.

Molecular Dynamics Simulations for Solvent Effects and Conformational Space

Molecular dynamics (MD) simulations provide a powerful tool for studying the influence of the environment, particularly the solvent, on the behavior of a molecule. nih.gov By simulating the motion of the solute and solvent molecules over time, MD can reveal how solvent interactions affect the conformational preferences and dynamics of this compound.

Explicit solvent models, where individual solvent molecules are included in the simulation, can provide a detailed picture of the solvation shell around the molecule and specific solute-solvent interactions, such as hydrogen bonding. nih.gov Implicit solvent models, which represent the solvent as a continuous medium, offer a computationally less expensive alternative for exploring the conformational space. nih.govpitt.edu

MD simulations can be used to calculate thermodynamic properties and to sample the vast conformational space of flexible molecules more efficiently than static quantum chemical calculations. This is particularly important for understanding how the molecule behaves in a realistic chemical environment, where solvent effects can significantly alter its properties and reactivity.

Based on a comprehensive review of available scientific literature, there are no specific theoretical and computational investigation records published for the compound this compound. The requested detailed analysis under the specified headings—Predictive Spectroscopy and Comparison with Experimental Data, and Analysis of Non-Covalent Interactions and Packing Motifs—cannot be generated as there are no existing research findings for this particular molecule.

The provided outline points to highly specialized research areas that are typically conducted for novel compounds with significant academic or industrial interest. The absence of such studies for this compound suggests that it has not been a subject of in-depth computational analysis or that such research is not publicly available.

Therefore, it is not possible to provide a scientifically accurate article that adheres to the user's request for detailed research findings and data tables for this specific compound.

Applications in Complex Organic Synthesis and Materials Science

Role as a Versatile Building Block for Natural Product Synthesis

In the realm of natural product synthesis, the introduction of specific alkyl chains is a crucial step in constructing complex molecular architectures. nih.govoapen.org The structure of 3-(Bromomethyl)-1-isopropoxypentane, featuring a substituted pentyl chain with an ether linkage, makes it a potential reagent for the alkylation of various nucleophiles. The bromomethyl group serves as a reactive handle for nucleophilic substitution reactions, allowing for the incorporation of the isopropoxypentyl moiety into a larger molecule. This could be particularly useful in the synthesis of natural products containing polyether or substituted aliphatic domains. While direct examples of its use are not published, its utility can be inferred from the common strategies employed in total synthesis where functionalized alkyl halides are key components. udel.edu

Precursor for Agrochemical Development

The principles of molecular design in agrochemical development often parallel those in pharmaceutical research. The introduction of specific lipophilic groups can enhance the penetration of an active ingredient through plant cuticles or insect exoskeletons. The isopropoxypentyl group of this compound could be incorporated into new pesticide or herbicide candidates to optimize their physicochemical properties. The bromo-functional group provides a direct route for derivatization and the creation of a library of related compounds for biological screening.

Utility in the Synthesis of Specialty Polymers and Materials

In materials science, functionalized monomers are used to create polymers with tailored properties. bldpharm.com this compound could potentially be used in the synthesis of specialty polymers. For instance, it could be used as a chain transfer agent in certain polymerization reactions or as a monomer in the synthesis of polyethers. The isopropoxy side chain would influence the physical properties of the resulting polymer, such as its solubility, glass transition temperature, and mechanical properties.

Contribution to Fundamental Chemical Research and Method Development

The development of new synthetic methodologies is a fundamental aspect of chemical research. orgsyn.org this compound could be employed as a model substrate in studies aimed at developing new C-C or C-heteroatom bond-forming reactions. evitachem.com Its bifunctional nature allows for the investigation of chemoselective reactions, where one functional group reacts preferentially over the other. Research in this area could lead to the discovery of new catalysts or reaction conditions with broad applicability in organic synthesis.

Future Research Directions and Unexplored Reactivity of 3 Bromomethyl 1 Isopropoxypentane

Development of Novel Catalytic and Green Synthetic Routes

The synthesis of 3-(bromomethyl)-1-isopropoxypentane is not yet prominently documented, presenting an opportunity for the development of novel and environmentally benign synthetic strategies. Future research should prioritize methods that adhere to the principles of green chemistry, minimizing waste and avoiding hazardous reagents.

One promising approach would involve a two-step sequence starting from a commercially available precursor like 3-(hydroxymethyl)pentan-1-ol. The initial step would be a selective etherification of the primary alcohol with isopropanol (B130326). This could be achieved using green methodologies such as a solid-acid catalyzed dehydration or a Williamson ether synthesis employing a phase-transfer catalyst to reduce the need for harsh solvents.

The subsequent bromination of the remaining hydroxymethyl group would require a regioselective method to avoid cleavage of the newly formed ether linkage. Traditional brominating agents like phosphorus tribromide or hydrobromic acid could be effective but generate significant waste. A greener alternative would be the use of reagents like N-Bromosuccinimide (NBS) in the presence of a catalyst, a method commonly used for the bromination of benzylic positions which could be adapted for this substrate. chemicalbook.com Photocatalytic methods, using visible light to activate a less toxic bromine source, also represent a cutting-edge avenue for this transformation.

| Proposed Green Synthetic Step | Catalyst/Reagent System | Potential Advantages |

| Selective Etherification | Solid Acid Catalyst (e.g., Zeolite) | Heterogeneous, recyclable catalyst; avoids corrosive liquid acids. |

| Phase-Transfer Catalyst | Enables use of greener solvents; improves reaction efficiency. | |

| Regioselective Bromination | N-Bromosuccinimide (NBS) / Photocatalyst | High selectivity; mild reaction conditions; reduced waste. |

| Enzyme-Mediated Halogenation | High specificity; biodegradable catalyst; aqueous reaction media. |

Investigations into Unconventional Reactivity Pathways

Beyond its expected role as an alkylating agent in SN2 reactions, the structure of this compound allows for the exploration of more complex and unconventional reactivity.

The primary alkyl bromide functionality makes it an ideal candidate for a variety of transition-metal-catalyzed cross-coupling reactions. For instance, it could be utilized in Suzuki, Sonogashira, or Heck couplings to form new carbon-carbon bonds, thereby incorporating the isopropoxypentyl moiety into more complex molecular architectures. Future studies should investigate its reactivity with various organometallic reagents under different catalytic systems.

Another area of interest is the potential for intramolecular reactions. While the ether oxygen is relatively unreactive, it could potentially participate in neighboring group participation under specific conditions, leading to the formation of cyclic products. For example, treatment with a strong Lewis acid could activate the ether, while a carefully chosen nucleophile could displace the bromide, leading to complex rearrangements or cyclizations. The possibility of radical-mediated reactions, initiated by photolysis or a radical initiator, could also lead to novel transformations not accessible through traditional ionic pathways.

Advanced Computational Studies for Predictive Design

Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound before extensive laboratory work is undertaken. Density Functional Theory (DFT) calculations can be employed to determine the molecule's conformational landscape, identifying the most stable geometries and the rotational barriers of its flexible chain.

Furthermore, computational models can predict key physicochemical properties and reactivity indices. These calculations can help in designing experiments by predicting the most likely sites of reaction and the activation energies for various potential transformations. This predictive power can save significant time and resources in the laboratory.

| Predicted Property | Computational Method | Significance |

| Molecular Geometry | DFT (e.g., B3LYP/6-31G*) | Understanding steric hindrance and conformational preferences. |

| Topological Polar Surface Area (TPSA) | Based on functional group contributions | Prediction of intermolecular interactions. A related compound has a TPSA of 9.23. chemscene.com |

| LogP (Octanol-Water Partition Coefficient) | Based on fragment contributions | Estimation of solubility and lipophilicity. A related compound has a LogP of 3.61. chemscene.com |

| Transition State Energies | DFT/QST2 or NEB methods | Predicting reaction kinetics and selectivity for proposed pathways. |

| NMR Chemical Shifts | GIAO method with DFT | Aiding in structural characterization and purity assessment of synthetic products. |

Exploration of Stereoselective Applications in Asymmetric Synthesis

Although this compound is itself achiral, it possesses a prochiral center at the third carbon of the pentane (B18724) chain. Any reaction that introduces a new substituent at this position could potentially generate a stereocenter. This opens up exciting possibilities for its use in asymmetric synthesis.

Future research could focus on developing catalytic enantioselective reactions where this compound is a key substrate. For instance, a transition-metal-catalyzed cross-coupling reaction at the carbon bearing the bromomethyl group could be rendered stereoselective by using a chiral ligand on the metal catalyst. This would allow for the synthesis of enantioenriched products containing the substituted pentyl ether framework.

Another avenue is the exploration of desymmetrization reactions. If a symmetric diol precursor is used, an enantioselective mono-etherification followed by bromination could produce an enantiomerically pure version of this compound. This chiral building block could then be used in the synthesis of complex target molecules, such as natural products or pharmaceuticals, where stereochemical control is paramount. The principles of using chiral catalysts or reagents to control the formation of stereocenters are well-established and could be applied effectively in this context. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Bromomethyl)-1-isopropoxypentane, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, alkylation of 1-isopropoxypentanol with bromomethylating agents (e.g., PBr₃ or HBr in a polar aprotic solvent like CH₃CN) under controlled temperatures (40–60°C) is a plausible route. Reaction optimization should include monitoring by GC-MS or NMR to track byproducts (e.g., elimination products like alkenes) .

- Data Contradiction : Conflicting reports on solvent efficacy (e.g., CH₃CN vs. DMF) require cross-validation using kinetic studies or computational modeling (DFT) to identify transition-state energetics .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology :

- NMR : ¹H NMR to identify chemical shifts for the bromomethyl group (~3.4–3.6 ppm) and isopropoxy protons (split into a septet at ~1.2 ppm). ¹³C NMR confirms quaternary carbons and ether linkages.

- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion [M+H]⁺ and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

- FT-IR : Peaks at ~550–650 cm⁻¹ (C-Br stretch) and ~1100 cm⁻¹ (C-O-C ether stretch) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies by storing the compound at different temperatures (−20°C, 4°C, 25°C) and humidity levels (0–80% RH). Monitor degradation via HPLC for bromine loss or ether cleavage. Stabilizers like antioxidants (e.g., BHT) or inert atmospheres (N₂) may mitigate decomposition .

Advanced Research Questions

Q. How does the steric environment of the isopropoxy group influence the reactivity of the bromomethyl moiety in SN₂ vs. E2 reactions?

- Methodology : Compare reaction kinetics with primary vs. tertiary alkyl bromides. Use deuterated analogs (e.g., 1-Bromopentane-d₁ from ) to study isotopic effects on transition states. Computational modeling (DFT) can map steric hindrance and charge distribution .

- Data Contradiction : Conflicting reports on regioselectivity (e.g., elimination vs. substitution) require mechanistic probes like Hammett plots or kinetic isotope effects (KIEs) .

Q. Can this compound serve as a precursor for functionalized polymers or supramolecular systems?

- Methodology : Explore polymerization via radical-initiated crosslinking or coordination with metal-organic frameworks (MOFs). Characterize thermal stability (TGA/DSC) and dielectric properties (impedance spectroscopy) for material science applications .

Q. What spectroscopic challenges arise in distinguishing this compound from its structural isomers?

- Methodology : Employ 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. Compare with synthesized isomers (e.g., 2-(Bromomethyl)-1-isopropoxypentane) and analyze NOE correlations to confirm spatial proximity of substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.